molecular formula C21H13N5O2S2 B5241919 2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole

2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole

Cat. No.: B5241919
M. Wt: 431.5 g/mol
InChI Key: QEEPEBOGVUVPBN-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole is a complex organic compound that belongs to the class of triazole derivatives. . The structure of this compound includes a triazole ring, a benzothiazole ring, and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction is carried out in a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirring. The mixture is partially dissolved in dimethylformamide (DMF) and heated under reflux conditions. After the reaction is complete, the product is isolated and purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O2S2/c27-26(28)16-11-12-17-18(13-16)29-21(22-17)30-20-24-23-19(14-7-3-1-4-8-14)25(20)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEPEBOGVUVPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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